molecular formula C10H12ClNO2 B15125291 3-Amino-4-(3-chlorophenyl)butyric acid

3-Amino-4-(3-chlorophenyl)butyric acid

Cat. No.: B15125291
M. Wt: 213.66 g/mol
InChI Key: IWIJTZNQNXPKGN-UHFFFAOYSA-N
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Description

3-Amino-4-(3-chlorophenyl)butyric acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of butyric acid, where the butyric acid backbone is substituted with an amino group at the 3rd position and a chlorophenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-chlorophenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which undergoes further reaction with diethyl malonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-chlorophenyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, and substituted derivatives of this compound .

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-chlorophenyl)butyric acid
  • 3-Amino-4-(2-chlorophenyl)butyric acid
  • 4-Amino-3-(4-chlorophenyl)butanoic acid

Uniqueness

3-Amino-4-(3-chlorophenyl)butyric acid is unique due to the specific positioning of the amino and chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-4-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJTZNQNXPKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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